molecular formula C9H7NO6 B160122 2-(Methoxycarbonyl)-6-nitrobenzoic acid CAS No. 21606-04-2

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No. B160122
Key on ui cas rn: 21606-04-2
M. Wt: 225.15 g/mol
InChI Key: DJMQLZPEBHSABD-UHFFFAOYSA-N
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Patent
US06177587B1

Procedure details

A mixture of 3-nitrophtalic acid [NPA] (660 kg), trimethyl orthoformate (400 kg), concentrated sulfuric acid (115 kg) and methanol (1180 kg) was stirred under reflux at 59-65° C. for about 15-20 hours. The reaction solution was cooled and concentrated under reduced pressure at not more than 40° C. The residue was cooled to not more than 30° C., to which was added water (900 L), and the solution was cooled to not more than 5° C. The precipitated crystals were centrifuged, washed with water and dried at 50° C. for about 50 hours to give methyl 2-carboxy-3-nitrobenzoate [MNA] (666.8 kg, 94.7%).
Quantity
660 kg
Type
reactant
Reaction Step One
Quantity
400 kg
Type
reactant
Reaction Step One
Quantity
115 kg
Type
reactant
Reaction Step One
Quantity
1180 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:13]([OH:15])=[O:14])([O-:3])=[O:2].[CH:16](OC)(OC)OC.S(=O)(=O)(O)O>CO>[C:13]([C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([O:9][CH3:16])=[O:8])([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
660 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
400 kg
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
115 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1180 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 (± 3) °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at not more than 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to not more than 30° C., to which
ADDITION
Type
ADDITION
Details
was added water (900 L)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to not more than 5° C
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for about 50 hours
Duration
50 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 666.8 kg
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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